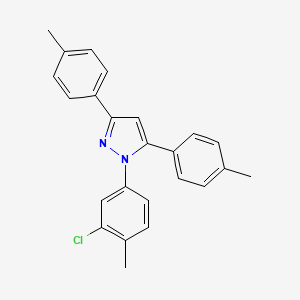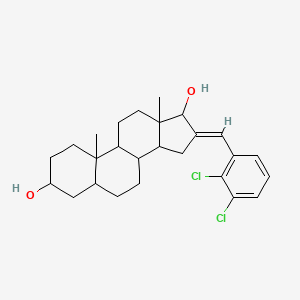
(16E)-16-(2,3-dichlorobenzylidene)androstane-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound characterized by its unique structure, which includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL typically involves multiple steps, starting with the preparation of the cyclopenta[a]phenanthrene core. This core is then functionalized with the 2,3-dichlorophenylmethylidene group through a series of reactions, including Friedel-Crafts alkylation and subsequent reduction and oxidation steps. The final product is obtained after purification through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production time.
Chemical Reactions Analysis
Types of Reactions
16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Halogenating agents: Chlorine, bromine
Major Products Formed
Scientific Research Applications
16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent and anesthetic.
Dichloromethane: Another organochlorine compound with similar solvent properties.
Trichloroethylene: Used as an industrial solvent and degreasing agent.
Uniqueness
16-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H34Cl2O2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(16E)-16-[(2,3-dichlorophenyl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C26H34Cl2O2/c1-25-10-8-18(29)14-17(25)6-7-19-20(25)9-11-26(2)21(19)13-16(24(26)30)12-15-4-3-5-22(27)23(15)28/h3-5,12,17-21,24,29-30H,6-11,13-14H2,1-2H3/b16-12+ |
InChI Key |
WHQRSVDLJNJCEK-FOWTUZBSSA-N |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=C(C(=CC=C5)Cl)Cl)/C4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=C(C(=CC=C5)Cl)Cl)C4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924044.png)
![1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14924048.png)
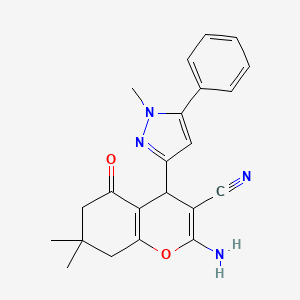
![3,6-dimethyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924058.png)
![3,6-dicyclopropyl-N-(3,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924059.png)
![N-(3,4-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924060.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14924061.png)
![4-[5-(3-hydroxyphenyl)-1'-methyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B14924076.png)
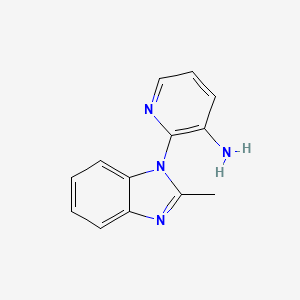
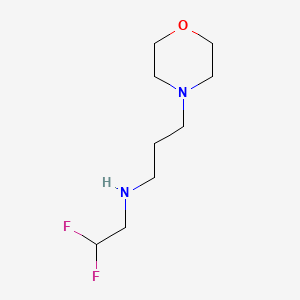
![6-cyclopropyl-1-propyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924106.png)
